molecular formula C9H11FN2O B1612724 2-Amino-N-(4-fluoro-benzyl)-acetamide CAS No. 87429-26-3

2-Amino-N-(4-fluoro-benzyl)-acetamide

Cat. No. B1612724
CAS RN: 87429-26-3
M. Wt: 182.19 g/mol
InChI Key: DSRBWIZISRMLOG-UHFFFAOYSA-N
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Description

2-Amino-N-(4-fluoro-benzyl)-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule that belongs to the class of amides and has a molecular formula of C9H10FN2O.

Mechanism Of Action

The mechanism of action of 2-Amino-N-(4-fluoro-benzyl)-acetamide is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound works by modulating the immune system and reducing inflammation.

Biochemical And Physiological Effects

Studies have shown that 2-Amino-N-(4-fluoro-benzyl)-acetamide has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and decrease the activity of certain enzymes involved in inflammation. Furthermore, 2-Amino-N-(4-fluoro-benzyl)-acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Amino-N-(4-fluoro-benzyl)-acetamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using 2-Amino-N-(4-fluoro-benzyl)-acetamide in lab experiments is that its mechanism of action is not fully understood. Furthermore, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 2-Amino-N-(4-fluoro-benzyl)-acetamide. Firstly, more studies are needed to fully understand the mechanism of action of this compound. Secondly, further research is needed to determine the optimal dosage and administration route for this compound. Thirdly, more studies are needed to determine the efficacy of this compound in human clinical trials. Finally, research is needed to explore the potential use of 2-Amino-N-(4-fluoro-benzyl)-acetamide in the treatment of other diseases such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 2-Amino-N-(4-fluoro-benzyl)-acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties, anti-inflammatory properties, and potential use in the treatment of neurological disorders. While more research is needed to fully understand the mechanism of action and optimal dosage of this compound, the potential therapeutic benefits of 2-Amino-N-(4-fluoro-benzyl)-acetamide make it an exciting area of research.

Scientific Research Applications

2-Amino-N-(4-fluoro-benzyl)-acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer properties and has been tested against various cancer cell lines. Research has also shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, 2-Amino-N-(4-fluoro-benzyl)-acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRBWIZISRMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602921
Record name N-[(4-Fluorophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4-fluoro-benzyl)-acetamide

CAS RN

87429-26-3
Record name N-[(4-Fluorophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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